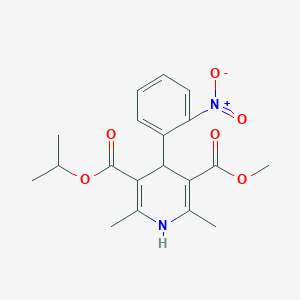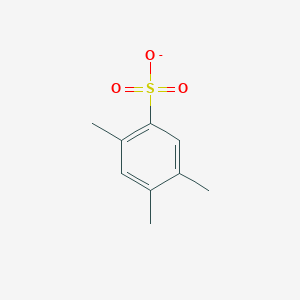![molecular formula C19H21N3O5S2 B280704 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one](/img/structure/B280704.png)
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one, also known as PSI, is a small molecule inhibitor that has been widely used in scientific research. The compound was first synthesized in 1998 by researchers at the University of California, San Francisco, and has since been used in a variety of biochemical and physiological studies.
作用機序
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one works by binding to the ATP-binding site of kinases, thereby preventing them from carrying out their normal signaling functions. This leads to a disruption of cell signaling pathways and a decrease in cell proliferation. This compound has been shown to be particularly effective against a subset of kinases known as cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. By inhibiting CDK activity, this compound can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its effects on cell signaling pathways, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one in lab experiments is its specificity for kinases, particularly CDKs. This allows researchers to study the effects of inhibiting specific kinases on cell signaling pathways and cell proliferation. However, one limitation of using this compound is its relatively low potency compared to other kinase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
将来の方向性
There are several future directions for research involving 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of interest is the identification of new targets for kinase inhibitors, particularly in the context of cancer therapy. Finally, there is ongoing research into the use of this compound and other kinase inhibitors as combination therapies with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has been widely used in scientific research. Its specificity for kinases, particularly CDKs, has made it a valuable tool for studying cell signaling pathways and cell proliferation. While there are limitations to its use, there are also many future directions for research involving this compound and other kinase inhibitors.
合成法
The synthesis of 3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one involves several steps, including the reaction of 2-nitrobenzaldehyde with pyrrolidine and the subsequent reduction of the resulting nitro compound to the corresponding amine. This amine is then reacted with sulfonyl chloride to produce the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a small scale in a standard laboratory setting.
科学的研究の応用
3,6-Bis-(pyrrolidine-1-sulfonyl)-1H-benzo[cd]indol-2-one has been used in a variety of scientific research studies, particularly in the field of cancer research. The compound has been shown to inhibit the activity of a family of enzymes called kinases, which are involved in cell signaling pathways that regulate cell growth and division. As a result, this compound has been used to study the role of kinases in cancer cell proliferation and to identify potential targets for cancer therapy. This compound has also been used in studies of other diseases, including Alzheimer's disease and Parkinson's disease, where it has been shown to have neuroprotective effects.
特性
分子式 |
C19H21N3O5S2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
3,6-bis(pyrrolidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C19H21N3O5S2/c23-19-18-16(29(26,27)22-11-3-4-12-22)7-5-13-15(8-6-14(20-19)17(13)18)28(24,25)21-9-1-2-10-21/h5-8H,1-4,9-12H2,(H,20,23) |
InChIキー |
FJZSFTDTAPXLGV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=C3C=CC(=C4C3=C(C=C2)NC4=O)S(=O)(=O)N5CCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)

![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
